Ethyl 6-amino-2-iodo-3-methylbenzoate
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Overview
Description
Ethyl 6-amino-2-iodo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, an iodine atom at the 2nd position, and a methyl group at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-iodo-3-methylbenzoate typically involves a multi-step process One common method starts with the iodination of 3-methylbenzoic acid to introduce the iodine atom at the 2nd position This is followed by esterification with ethanol to form ethyl 2-iodo-3-methylbenzoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-iodo-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.
Scientific Research Applications
Ethyl 6-amino-2-iodo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and amino group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl 6-amino-2-iodo-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-iodo-3-methylbenzoate: Lacks the amino group, which may result in different reactivity and applications.
Ethyl 6-amino-3-methylbenzoate:
Ethyl 6-amino-2-chloro-3-methylbenzoate: Contains a chlorine atom instead of iodine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in the combination of the iodine atom and amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12INO2 |
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Molecular Weight |
305.11 g/mol |
IUPAC Name |
ethyl 6-amino-2-iodo-3-methylbenzoate |
InChI |
InChI=1S/C10H12INO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3 |
InChI Key |
VWXVVFJNCRHHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1I)C)N |
Origin of Product |
United States |
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